molecular formula C20H32O4 B563534 Junicedric acid CAS No. 41787-69-3

Junicedric acid

Cat. No.: B563534
CAS No.: 41787-69-3
M. Wt: 336.472
InChI Key: HPQKNJHVWUWAOR-BWCMQUJESA-N
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Chemical Reactions Analysis

Types of Reactions

Junicedric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Junicedric acid, a labdane diterpene, has garnered attention for its diverse biological activities, particularly in gastroprotection and cytotoxicity against various cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships.

This compound (C20_{20}H32_{32}O4_{4}) is characterized by two carboxylic acid groups located at C-15 and C-19. The reactivity of these groups enables the formation of various derivatives, which can enhance its biological activity. The synthesis of this compound involves extraction from natural sources such as Pteris linearis and Juniperus formosana, followed by chemical modifications to produce derivatives with improved efficacy .

2.1 Gastroprotective Effects

This compound exhibits significant gastroprotective properties, evaluated using the HCl-EtOH-induced gastric lesion model in mice. Several derivatives derived from this compound have shown a marked reduction in gastric lesions, indicating their potential as antiulcer agents.

Table 1: Gastroprotective Effect of this compound Derivatives

CompoundLesion Index (mm)% Lesion Reduction
This compound23.2 ± 12.949.6%
Lansoprazole (Control)9.5 ± 2.579.3%
Other DerivativesVariousUp to 87.8%

The data indicate that some derivatives exhibit gastroprotective effects comparable to standard treatments like lansoprazole .

2.2 Cytotoxicity

The cytotoxic effects of this compound have been assessed against various human cancer cell lines, including gastric adenocarcinoma (AGS), hepatocellular carcinoma (Hep G2), and normal lung fibroblasts (MRC-5). The results suggest selective cytotoxicity towards AGS cells while demonstrating lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound

CompoundIC50_{50} (µM) - MRC-5IC50_{50} (µM) - AGSIC50_{50} (µM) - Hep G2
This compound>1000304 ± 18>1000
Lapachol>1000382 ± 1555 ± 3

These findings highlight this compound's potential as a selective anticancer agent, particularly against gastric cancer cells .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Gastroprotection : The gastroprotective effect is attributed to the compound's ability to reduce oxidative stress and inflammation in gastric tissues, potentially through the modulation of cytokine release and enhancement of mucosal defense mechanisms .
  • Cytotoxicity : The selective cytotoxicity observed in cancer cell lines may be linked to the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation and survival .

4. Case Studies

Several studies have explored the pharmacological potentials of this compound:

  • Case Study on Gastric Protection : In a study involving mice treated with HCl-EtOH, compounds derived from this compound exhibited up to an 87.8% reduction in gastric lesions compared to untreated controls, suggesting robust gastroprotective activity .
  • Neuroprotective Effects : Research has indicated that this compound may also influence intracellular calcium levels in neurons, suggesting potential neuroprotective effects alongside its other activities .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQKNJHVWUWAOR-BWCMQUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904203
Record name Junicedric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41787-69-3
Record name Junicedric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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